molecular formula C29H24Cl2N2O2 B297794 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B297794
M. Wt: 503.4 g/mol
InChI Key: VYTUWXCXRGRAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound A has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation, this compound A has been found to inhibit the NF-κB pathway, which regulates the expression of pro-inflammatory genes. In neurological disorders, this compound A has been suggested to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, this compound A has been found to induce apoptosis and inhibit angiogenesis. In inflammation, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound A has been suggested to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its potential therapeutic properties in various scientific research areas. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the scientific research of 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to explore its potential use in combination therapy with other drugs. Additionally, more research is needed to determine the safety and efficacy of this compound A in clinical trials.

Synthesis Methods

2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A can be synthesized using a multi-step process involving the reaction of 2,6-dichlorobenzyl alcohol with 4-hydroxyphenylacetic acid, followed by cyclization with 4-ethylphenylamine. The resulting product is then subjected to further reactions to yield the final compound. This synthesis method has been optimized to produce this compound A in high yields and purity.

Scientific Research Applications

2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A has been studied for its potential therapeutic properties in various scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, this compound A has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound A has been investigated for its potential neuroprotective effects.

Properties

Molecular Formula

C29H24Cl2N2O2

Molecular Weight

503.4 g/mol

IUPAC Name

2-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-(4-ethylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C29H24Cl2N2O2/c1-2-19-10-14-21(15-11-19)33-28(32-27-9-4-3-6-23(27)29(33)34)20-12-16-22(17-13-20)35-18-24-25(30)7-5-8-26(24)31/h3-17,28,32H,2,18H2,1H3

InChI Key

VYTUWXCXRGRAIU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl

Canonical SMILES

CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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